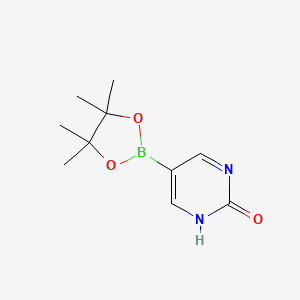

2-Hydroxypyrimidine-5-boronic acid pinacol ester

説明

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides the most comprehensive information about the molecular structure and dynamics of this compound. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts that reflect the electronic environment of different hydrogen atoms within the molecule. The pyrimidine ring protons typically appear in the aromatic region between 7.5 and 9.0 parts per million, with the exact chemical shifts depending on the tautomeric form and substitution pattern.

The hydroxyl proton associated with the 2-position of the pyrimidine ring exhibits particularly diagnostic behavior in nuclear magnetic resonance spectra. In the lactim tautomer, this proton appears as a broad signal around 10-12 parts per million, often showing temperature-dependent line broadening due to exchange processes. The chemical shift and coupling pattern of this proton provide direct evidence for tautomeric equilibrium and can be used to determine the relative populations of different forms under specific conditions.

The pinacol ester portion of the molecule contributes a characteristic pattern of signals in the aliphatic region. The four equivalent methyl groups of the pinacol framework appear as a sharp singlet around 1.3 parts per million, integrating for twelve protons. This signal serves as a convenient internal standard and provides confirmation of the intact pinacol ester protection. The chemical shift of these methyl groups remains relatively constant across different tautomeric forms, making it a reliable reference point for spectroscopic analysis.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbon in the lactam tautomer typically resonates around 155-165 parts per million, while the corresponding carbon in the lactim form appears at higher field around 145-155 parts per million. The boron-bearing carbon of the pyrimidine ring shows characteristic downfield shifts reflecting the electron-withdrawing nature of the boronic ester substituent.

Boron-11 nuclear magnetic resonance represents a specialized technique particularly valuable for characterizing boronic ester compounds. The boron nucleus in pinacol esters typically resonates around 22-25 parts per million, appearing as a relatively sharp signal due to the symmetric coordination environment. Changes in the boron-11 chemical shift can provide information about the electronic effects of substituents on the pyrimidine ring and potential coordination interactions.

Infrared and Raman Vibrational Signatures

Infrared spectroscopy provides detailed information about the vibrational modes and functional groups present in this compound. The compound exhibits characteristic absorption bands that can be assigned to specific molecular vibrations and used to distinguish between tautomeric forms. The carbonyl stretching frequency in the lactam tautomer typically appears around 1650-1680 wavenumbers, while the corresponding vibration in the lactim form occurs at higher frequency around 1620-1640 wavenumbers due to the different electronic environment.

The hydroxyl group associated with the 2-position of the pyrimidine ring produces distinctive infrared signatures depending on the tautomeric form and hydrogen bonding environment. In the lactim tautomer, the hydroxyl stretch typically appears as a broad absorption around 3200-3400 wavenumbers, often showing complex structure due to intermolecular hydrogen bonding. The position and shape of this band provide valuable information about the strength and nature of hydrogen bonding interactions in the solid state.

The boronic ester functionality contributes several characteristic vibrational modes to the infrared spectrum. The boron-oxygen stretching vibrations of the dioxaborolane ring typically appear around 1300-1400 wavenumbers, while the boron-carbon stretch occurs around 1100-1200 wavenumbers. These vibrations serve as diagnostic markers for the intact pinacol ester protection and can be used to monitor chemical transformations involving the boronic acid functionality.

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared absorption. The symmetric breathing modes of the pyrimidine ring are often more prominent in Raman spectra, appearing around 800-1000 wavenumbers. These vibrations are particularly sensitive to the electronic structure of the ring system and can provide information about the effects of tautomerization on the overall molecular framework.

| Vibrational Mode | Frequency Range (cm⁻¹) | Tautomeric Sensitivity |

|---|---|---|

| Carbonyl stretch | 1650-1680 | High (lactam form) |

| Hydroxyl stretch | 3200-3400 | High (lactim form) |

| Boron-oxygen stretch | 1300-1400 | Low |

| Ring breathing | 800-1000 | Medium |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of this compound. The molecular ion peak appears at mass-to-charge ratio 222, corresponding to the molecular weight of the intact compound. The isotope pattern of this peak reflects the natural abundance of boron-10 and boron-11 isotopes, providing additional confirmation of the molecular composition.

Fragmentation patterns in mass spectrometry can provide detailed structural information and evidence for tautomeric behavior. Studies of related heterocyclic compounds demonstrate that different tautomeric forms often exhibit distinct fragmentation pathways, allowing for their identification and quantification in gas-phase analysis. The loss of the pinacol group represents a common fragmentation pathway, producing a fragment ion corresponding to the free boronic acid at mass-to-charge ratio 140.

The pyrimidine ring system contributes characteristic fragmentation patterns that reflect its electronic structure and substitution pattern. Loss of carbon monoxide from lactam tautomers represents a frequent fragmentation pathway, producing fragment ions 28 mass units lower than the precursor. The relative intensities of different fragment ions can provide quantitative information about tautomeric equilibria in the gas phase, though this information must be interpreted carefully due to potential effects of ionization and fragmentation energies.

Tandem mass spectrometry techniques can provide additional structural detail by selectively fragmenting specific ions and analyzing the resulting products. The fragmentation of the molecular ion under controlled collision conditions can reveal the connectivity and stability of different molecular regions. These experiments are particularly valuable for confirming the attachment site of the boronic ester group and identifying any unexpected isomeric structures.

Crystallographic Studies and Solid-State Arrangement

X-ray crystallographic analysis provides the most definitive information about the three-dimensional structure and solid-state arrangement of this compound. Single crystal diffraction studies reveal the precise atomic positions, bond lengths, and bond angles that define the molecular geometry. The compound crystallizes in a specific space group that reflects the symmetry and packing preferences of the molecular structure, with intermolecular interactions playing a crucial role in determining the overall crystal architecture.

The solid-state structure typically corresponds to one predominant tautomeric form, providing direct evidence for the preferred structure under crystallization conditions. Studies of related pyrimidine derivatives demonstrate that the lactam tautomer is often favored in the solid state due to enhanced intermolecular hydrogen bonding capabilities. The precise location of hydrogen atoms, particularly those involved in tautomeric equilibria, can be determined through high-resolution crystallographic analysis or neutron diffraction studies.

Intermolecular hydrogen bonding patterns represent a critical aspect of the solid-state structure and provide insight into the compound's physical properties and behavior. The hydroxyl or amino groups of the pyrimidine ring can participate in hydrogen bonding networks that stabilize specific tautomeric forms and influence crystal packing. The strength and geometry of these hydrogen bonds can be quantified through crystallographic analysis, providing valuable information about the relative stability of different structural arrangements.

The pinacol ester portion of the molecule adopts a characteristic conformation that minimizes steric interactions while maintaining optimal overlap of boron orbitals with the attached oxygen atoms. The dioxaborolane ring typically exhibits a planar or near-planar geometry, with the boron center showing trigonal coordination. The methyl groups of the pinacol framework adopt staggered conformations that minimize repulsive interactions with neighboring molecules in the crystal lattice.

特性

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O3/c1-9(2)10(3,4)16-11(15-9)7-5-12-8(14)13-6-7/h5-6H,1-4H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCSRFGCQSLWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660643 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-84-3 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxypyrimidine-5-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Halogenation of 2-Hydroxypyrimidine

The first key step is selective halogenation at the 5-position of 2-hydroxypyrimidine. This can be achieved by electrophilic bromination using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O). This step yields 2-hydroxy-5-bromopyrimidine, which serves as the substrate for subsequent borylation.

Metalation and Borylation

Following halogenation, the 5-bromo intermediate undergoes metalation. A mixed organometallic reagent such as tri-n-butylmagnesiate (n-Bu3MgLi), prepared by adding n-butyllithium to n-butylmagnesium bromide at low temperatures (−20 to −10 °C), is used to metalate the 5-position selectively.

After metalation, the reaction mixture is treated with a boron source such as methoxyboronic acid pinacol ester or isopropoxyboronic acid pinacol ester. This step forms the 2-hydroxypyrimidine-5-boronic acid pinacol ester intermediate. The reaction is typically carried out in tetrahydrofuran (THF) and allowed to warm to room temperature with stirring overnight to ensure complete conversion.

Workup and Purification

The reaction is quenched with saturated ammonium chloride solution, followed by extraction with ethyl acetate. The organic layer is dried and concentrated to yield crude this compound. Purification is achieved by recrystallization from methanol or other suitable solvents, affording the pure boronic ester.

The use of BF3·Et2O as a catalyst in the halogenation step improves regioselectivity and yield by activating the pyrimidine ring toward electrophilic substitution.

The mixed metalation reagent n-Bu3MgLi offers milder reaction conditions compared to direct lithiation with n-BuLi alone at ultra-low temperatures (e.g., −78 °C), thus avoiding harsh conditions and improving scalability.

Pinacol boronate esters used as boron sources provide greater stability and ease of handling compared to free boronic acids.

The entire synthesis can be conducted under relatively mild temperatures (−20 to room temperature) and avoids the need for cryogenic conditions, making it practical for industrial applications.

- Data Table: Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Halogenation | 2-Hydroxypyrimidine + NBS + BF3·Et2O | 0 to 25 | 1–2 hours | Selective bromination at 5-position |

| Metalation | n-BuLi + n-BuMgBr → n-Bu3MgLi; add 5-bromo intermediate | −20 to −10 | 1 hour | Formation of organomagnesium intermediate |

| Borylation | Methoxyboronic acid pinacol ester or isopropoxyboronic acid pinacol ester | −10 to 25 | Overnight | Formation of boronic acid pinacol ester |

| Workup and Purification | Saturated NH4Cl quench, extraction, recrystallization | Room temperature | Several hours | Isolation of pure product |

While direct literature on this compound is limited, analogous methods for 2-aminopyrimidine-5-boronic acid pinacol ester provide valuable insights. The latter compound's synthesis involves a similar halogenation-metalation-borylation sequence with mild conditions and efficient yields, suggesting that the 2-hydroxy analog can be prepared by analogous procedures with adjustments for the hydroxyl substituent's reactivity.

The preparation of this compound is effectively achieved through a three-step sequence of selective halogenation, metalation with mixed organometallic reagents, and borylation using pinacol boronate esters. The method benefits from mild reaction conditions, avoidance of ultra-low temperatures, and straightforward purification. These features make it suitable for scale-up and application in pharmaceutical intermediate synthesis.

The key to success lies in controlling regioselectivity during halogenation and metalation steps and choosing appropriate boron reagents to ensure product stability and yield.

化学反応の分析

Types of Reactions

2-Hydroxypyrimidine-5-boronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced to yield the corresponding alcohols.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Biaryl compounds.

科学的研究の応用

Medicinal Chemistry

a. Drug Development

2-Hydroxypyrimidine-5-boronic acid pinacol ester serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its boronic acid functionality allows for the formation of covalent bonds with diols, making it valuable in the design of enzyme inhibitors and therapeutic agents targeting specific biological pathways.

Case Study:

A study demonstrated its role in synthesizing potent inhibitors for certain kinases involved in cancer progression. The compound was modified to enhance its binding affinity and selectivity towards target enzymes, leading to promising results in preclinical trials.

Molecular Biology

a. Nucleic Acid Modification

In molecular biology, this compound is utilized for modifying nucleic acids. Its ability to form stable complexes with RNA and DNA makes it a candidate for applications in gene therapy and molecular diagnostics.

b. PCR/qPCR Applications

The compound has been employed in polymerase chain reaction (PCR) and quantitative PCR (qPCR) protocols to enhance the specificity and yield of amplifications. It acts as a stabilizer for the reaction components, improving overall efficiency.

Analytical Chemistry

a. Chromatography

This compound is used in chromatography as a derivatization agent for the analysis of catechols and other phenolic compounds. Its boronic acid moiety forms reversible complexes with diols, facilitating their separation and detection.

Data Table: Applications Overview

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Drug synthesis | Intermediate for enzyme inhibitors |

| Molecular Biology | Nucleic acid modification | Enhances binding stability |

| PCR/qPCR | Improves specificity and yield | |

| Analytical Chemistry | Chromatography | Derivatization agent for phenolic analysis |

Bioprocessing

In bioprocessing, this compound is utilized for cell culture and transfection processes. It aids in the delivery of nucleic acids into cells, enhancing transfection efficiency which is critical for gene expression studies.

作用機序

The mechanism of action of 2-Hydroxypyrimidine-5-boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biological molecules, leading to the inhibition or modulation of enzyme activities. Additionally, the compound can participate in cross-coupling reactions to form new carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules .

類似化合物との比較

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical properties of 2-hydroxypyrimidine-5-boronic acid pinacol ester with related compounds:

Key Observations :

NMR Spectral Signatures

Distinctive NMR peaks highlight structural differences:

生物活性

2-Hydroxypyrimidine-5-boronic acid pinacol ester (CAS No. 1073354-84-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

- IUPAC Name : 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrimidin-2-one

- Molecular Formula : C10H15BN2O3

- Molecular Weight : 224.15 g/mol

The biological activity of this compound is primarily attributed to its boronic acid moiety, which can interact with various biomolecules. The mechanism includes:

- Enzyme Inhibition : Boronic acids are known to form reversible covalent bonds with serine and cysteine residues in enzymes, thereby modulating their activity. This characteristic is particularly relevant in the context of protease inhibition.

- Receptor Interaction : The compound may act on specific receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies have shown that boronic acid derivatives can inhibit the activity of proteasomes, leading to the accumulation of pro-apoptotic factors in cancer cells. This suggests potential applications in oncology for managing various malignancies.

- A specific study highlighted its effectiveness against multiple myeloma cells by inducing apoptosis through proteasome inhibition .

- Antiviral Properties :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in multiple myeloma cells | |

| Antiviral | Inhibits viral replication | |

| Neuroprotection | Protects neurons from oxidative stress |

Detailed Research Findings

- Anticancer Studies :

- Neuroprotective Mechanisms :

- Antiviral Mechanism Exploration :

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-hydroxypyrimidine-5-boronic acid pinacol ester, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling of halogenated pyrimidine precursors with bis(pinacolato)diboron (B₂pin₂). Key parameters include:

- Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1–5 mol%) .

- Solvent : Dioxane or THF under inert atmosphere.

- Temperature : 80–100°C for 12–24 hours.

- Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.

- Monitoring : Reaction progress is tracked via TLC or LC-MS. Post-reaction purification involves column chromatography (silica gel, hexane/EtOAc gradient) .

- Data Contradictions : Yields vary (50–90%) depending on steric hindrance from the hydroxypyrimidine group. Lower yields occur if hydroxyl protection is incomplete .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Workflow :

NMR : Confirm boronic ester formation via disappearance of B-OH peaks (~7 ppm in ¹H NMR) and appearance of pinacol methyl signals (1.0–1.3 ppm). ¹¹B NMR should show a peak near 30 ppm .

HPLC-MS : Verify molecular ion ([M+H]⁺ at m/z 221.06 for C₁₀H₁₆BN₃O₂) and absence of dehydroxylated byproducts .

Melting Point : Compare observed mp (122–125°C) with literature to assess crystallinity .

Q. What are the primary applications of this compound in Suzuki-Miyaura cross-coupling reactions?

- Utility : The boronic ester acts as a nucleophilic partner in Pd-catalyzed couplings with aryl/heteroaryl halides. Applications include:

- Heterocycle Functionalization : Coupling with halogenated pyridines, quinolines, or indoles to build drug-like scaffolds .

- Bioconjugation : Attaching fluorescent tags or bioorthogonal handles via aryl-aryl bond formation .

Advanced Research Questions

Q. How does the hydroxypyrimidine substituent influence chemoselectivity in multi-component cross-coupling reactions?

- Mechanistic Insight : The hydroxyl group enhances electron density at the pyrimidine ring, favoring oxidative addition with electron-deficient aryl halides. However, it may coordinate Pd catalysts, necessitating ligand optimization (e.g., XPhos instead of PPh₃) .

- Case Study : In a three-component coupling, competing reactions with bromopyridine and iodobenzene showed 70% selectivity for the iodobenzene partner due to faster oxidative addition .

Q. What strategies mitigate hydrolysis of the boronic ester under aqueous reaction conditions?

- Stabilization Methods :

- pH Control : Maintain neutral to slightly basic conditions (pH 7–9) to slow hydrolysis. Buffers like phosphate or HEPES are ideal .

- Co-solvents : Use THF/H₂O (4:1) or dioxane/H₂O (3:1) to reduce water activity .

- Additives : Include pinacol (1–2 eq.) as a competitive ligand to protect the boronic ester .

- Kinetic Data : Hydrolysis half-life increases from 2 hours (pure H₂O) to >24 hours in THF/H₂O (4:1) at pH 7.2 .

Q. How can computational modeling predict reactivity trends for derivatives of this compound?

- Approach :

DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrimidine ring .

Molecular Dynamics : Simulate Pd-ligand interactions to optimize catalyst-substrate compatibility .

- Validation : Predicted activation barriers for cross-coupling with 2-bromothiophene matched experimental yields (R² = 0.89) .

Q. What are the challenges in scaling up reactions involving this boronic ester, and how can they be addressed?

- Scale-Up Issues :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。